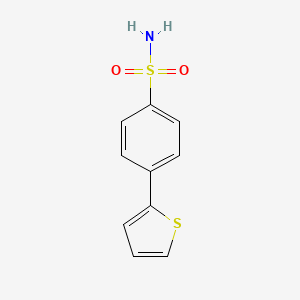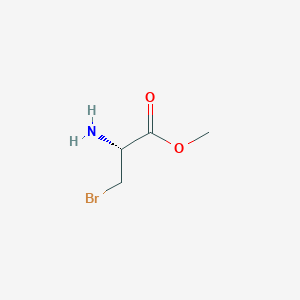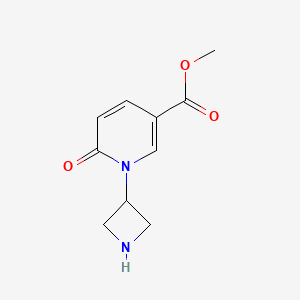![molecular formula C7H10FIO B15307722 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[221]heptane is a bicyclic compound that features a fluorine atom, an iodomethyl group, and an oxabicycloheptane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated cyclohexene derivative with an iodomethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in modified bicyclic structures with different functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The fluorine atom and iodomethyl group can participate in various chemical interactions, influencing the reactivity and stability of the compound. Pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-1-methylbicyclo[2.2.1]heptane
- 4-Fluoro-1-(chloromethyl)-2-oxabicyclo[2.2.1]heptane
- 4-Fluoro-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane
Uniqueness
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a fluorine atom and an iodomethyl group, which confer distinct reactivity and stability compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C7H10FIO |
|---|---|
Peso molecular |
256.06 g/mol |
Nombre IUPAC |
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FIO/c8-6-1-2-7(3-6,4-9)10-5-6/h1-5H2 |
Clave InChI |
NTTRDJVIPXNZMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(CO2)F)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)



![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)







